methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
CAS No.:
Cat. No.: VC15790908
Molecular Formula: C15H26N2O3
Molecular Weight: 282.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O3 |
|---|---|
| Molecular Weight | 282.38 g/mol |
| IUPAC Name | methyl (1R,2S,5S)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C15H26N2O3/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6/h8-11H,7,16H2,1-6H3/t8-,9-,10-,11+/m0/s1 |
| Standard InChI Key | WUVFBJQCJGPLJV-XWLWVQCSSA-N |
| Isomeric SMILES | CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)OC)C |
| Canonical SMILES | CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name, methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, reflects its intricate stereochemistry. The bicyclo[3.1.0]hexane core features fused cyclopropane and pyrrolidine rings, with methyl groups at positions 6 and 6. The (S)-2-amino-3,3-dimethylbutanoyl side chain introduces a chiral center critical for biological activity .
Molecular Formula and Weight
The compound has a molecular formula of C₂₁H₃₃N₅O₃ and a molecular weight of 403.5 g/mol, as computed by PubChem . Its structural complexity arises from four stereocenters and a constrained bicyclic framework, which influence its conformational rigidity and interaction with biological targets.
Spectroscopic Identifiers
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SMILES Notation:
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C -
InChIKey:
UGRNCGFEVATDJG-OJFNHCPVSA-N
These identifiers facilitate database searches and computational modeling of its interactions.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step organic reactions, often starting with chiral pool materials or advanced intermediates. A representative pathway includes:
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Bicyclic Core Construction: Cyclopropanation of pyrrolidine derivatives using diazo compounds, followed by stereoselective methylation .
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Side Chain Incorporation: Coupling the (S)-2-amino-3,3-dimethylbutanoyl moiety via amide bond formation using carbodiimide reagents (e.g., DCC or EDC).
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Esterification: Methylation of the carboxylate group under acidic conditions.
Optimized Reaction Conditions
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling steps.
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Temperature: 0–25°C for cyclopropanation to avoid side reactions .
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Catalysts: Palladium-based catalysts for stereoretentive steps.
Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bicyclo[3.1.0]hexane formation | Diazomethane, Cu(acac)₂ | 65 | |
| Amide coupling | DCC, HOBt, DMF | 78 | |
| Esterification | HCl/MeOH | 92 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades in acidic or basic conditions via ester hydrolysis.
Thermal and Spectral Data
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Melting Point: 148–150°C (decomposition observed above 155°C).
Pharmacological Profile
Mechanism of Action
The compound acts as a protease inhibitor precursor, mimicking natural peptide substrates. Its bicyclic core imposes conformational constraints that enhance binding affinity to viral proteases, such as SARS-CoV-2 Mᴘʀᴏ .
Research Applications
Drug Development
Used to optimize pharmacokinetic properties of protease inhibitors, leveraging its:
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Metabolic Stability: Resistance to cytochrome P450 oxidation.
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Oral Bioavailability: Enhanced by the methyl ester prodrug moiety.
Case Study: COVID-19 Therapeutics
As a nirmatrelvir intermediate, this compound contributed to the rapid development of Paxlovid™. Clinical trials demonstrated a 89% reduction in hospitalization risk when administered early .
Future Perspectives
Ongoing research focuses on:
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Structural Analogues: Modifying the bicyclic core to target non-viral proteases (e.g., HIV-1 protease).
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Prodrug Optimization: Enhancing water solubility through phosphate ester derivatives.
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